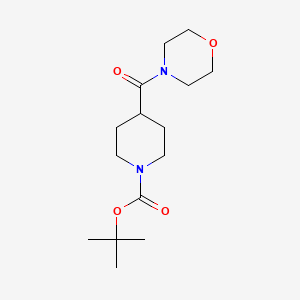

1-Boc-4-(morpholine-4-carbonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJYSHCBPPLTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390522 | |

| Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757949-39-6 | |

| Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(morpholine-4-carbonyl)piperidine, a key building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust and reproducible synthesis protocol, in-depth analytical characterization, and its applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical and allied industries, offering both theoretical insights and practical methodologies. The confirmed Chemical Abstracts Service (CAS) number for this compound is 757949-39-6 .[1]

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a morpholine moiety, another important heterocycle in medicinal chemistry, often imparts favorable properties such as improved aqueous solubility, metabolic stability, and target engagement. The strategic combination of these two scaffolds, as seen in this compound, results in a versatile intermediate with significant potential in the synthesis of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical manipulations, making it an invaluable tool for multi-step synthetic campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 757949-39-6 | [1] |

| Molecular Formula | C₁₅H₂₆N₂O₄ | N/A |

| Molecular Weight | 298.38 g/mol | N/A |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Inferred |

| Storage | Store in a cool, dry place away from incompatible materials | Inferred |

Synthesis of this compound

The synthesis of this compound is typically achieved through a standard amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and morpholine. This reaction is a cornerstone of organic synthesis and can be facilitated by a variety of coupling reagents. The following protocol describes a reliable and efficient method for this transformation.

Experimental Protocol: Amide Coupling

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Morpholine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (for elution)

Procedure:

-

To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture, followed by the dropwise addition of morpholine (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

EDC and HOBt: This combination of coupling reagents is widely used for its efficiency in forming amide bonds while minimizing side reactions and racemization (if applicable). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester readily reacts with the amine (morpholine).

-

DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

-

Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the reformation of the starting material and lower yields.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove unreacted starting materials, coupling reagents, and their byproducts, simplifying the subsequent purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Due to the absence of publicly available spectral data for this compound, the following tables provide predicted and expected analytical data based on the analysis of structurally similar compounds. This information is intended to guide researchers in the characterization of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Boc group: ~1.45 (s, 9H)Piperidine ring: 1.6-1.9 (m, 4H), 2.7-2.9 (m, 2H), 4.0-4.2 (m, 2H)Morpholine ring: 3.4-3.7 (m, 8H)Piperidine CH at C4: 2.4-2.6 (m, 1H) |

| ¹³C NMR | Boc group: ~28.4 (C(CH₃)₃), ~79.5 (C(CH₃)₃)Piperidine ring: ~28-30 (CH₂), ~40-42 (CH₂-N), ~43-45 (CH at C4)Morpholine ring: ~42-46 (CH₂-N), ~66-68 (CH₂-O)Carbonyl group: ~170-172 (C=O)Boc Carbonyl: ~154.7 (C=O) |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

| Technique | Expected Values |

| Mass Spec (ESI+) | [M+H]⁺: m/z 299.20[M+Na]⁺: m/z 321.18 |

| IR (cm⁻¹) | C=O stretch (amide): ~1640C=O stretch (Boc): ~1690C-N stretch: ~1100-1300C-O-C stretch: ~1115 |

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This suggests its utility as a key intermediate in the synthesis of novel therapeutic agents.

The piperidine and morpholine moieties are frequently incorporated into molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] The morpholine group, in particular, can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate.

Potential Therapeutic Areas for Derivatives:

-

Oncology: As a scaffold for the development of kinase inhibitors.

-

Neuroscience: In the synthesis of compounds targeting central nervous system receptors.

-

Infectious Diseases: As a building block for novel antibacterial and antiviral agents.

Logical Relationship Diagram

Sources

1-Boc-4-(morpholine-4-carbonyl)piperidine molecular weight

An In-Depth Technical Guide to the Molecular Weight of 1-Boc-4-(morpholine-4-carbonyl)piperidine

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a key intermediate in modern synthetic and medicinal chemistry. Moving beyond a simple statement of value, this document elucidates the fundamental principles behind its calculation, the distinction between average molecular weight and monoisotopic mass, and the practical methodologies for its experimental verification. Designed for researchers, scientists, and drug development professionals, this guide grounds theoretical calculations in practical laboratory applications, underscoring the criticality of precise molecular weight determination in ensuring stoichiometric accuracy, reaction monitoring, and final product purity.

Compound Identification and Molecular Structure

This compound is a bifunctional molecule featuring a piperidine core. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis to prevent unwanted side reactions.[1] The C4 position of the piperidine is substituted with a carboxamide derived from morpholine.

-

Systematic Name: tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate

-

Molecular Formula: C₁₅H₂₆N₂O₄[3]

The structural arrangement of these components dictates the compound's chemical properties and its precise molecular weight.

Caption: 2D structure of this compound.

Foundational Principles: Molecular Weight vs. Monoisotopic Mass

In research and development, the term "molecular weight" can refer to two distinct but related values. Understanding the difference is critical for experimental design and data interpretation.

-

Average Molecular Weight (MW): This is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[4] It is calculated using the standard atomic weights of the elements, which are themselves averages. This value is essential for macroscopic laboratory work, such as preparing solutions of a specific molarity or determining the mass of a reactant needed for a chemical synthesis.

-

Monoisotopic Mass: This is the sum of the masses of the most abundant isotope of each atom in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where individual ions are resolved with high precision. Experimental determination of the monoisotopic mass is a primary method for confirming the elemental composition of a newly synthesized compound.

For this compound, both values are important in their respective contexts.

Calculation of Average Molecular Weight

The average molecular weight is calculated by summing the atomic weights of all constituent atoms according to the molecular formula, C₁₅H₂₆N₂O₄.[4]

The calculation is detailed in the table below, using the standard atomic weights from the IUPAC.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 26 | 1.008 | 26.208 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 298.383 |

Based on this calculation, the average molecular weight of this compound is 298.38 g/mol .[3]

Experimental Verification Protocol: Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[4] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this compound, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.

Workflow: ESI-MS for Molecular Weight Confirmation

Caption: Workflow for molecular weight verification using ESI-MS.

Step-by-Step Methodology

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: The sample solution is nebulized and desolvated, forming gas-phase ions. In positive mode, the most common adduct for this molecule will be the protonated species, [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation:

-

Expected Result: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

-

Calculation: The theoretical monoisotopic mass of C₁₅H₂₆N₂O₄ is 298.1944 Da. The protonated ion [C₁₅H₂₇N₂O₄]⁺ should therefore have an m/z of approximately 299.2022.

-

Confirmation: Observation of a peak at or very near this m/z value (within the instrument's mass accuracy tolerance, e.g., <5 ppm for HRMS) confirms both the molecular weight and the elemental composition of the compound.

-

Significance in Research & Development

An accurate molecular weight is not merely a physical constant; it is a foundational parameter that impacts multiple stages of the R&D workflow:

-

Stoichiometric Calculations: Precise molecular weight is essential for calculating the molar equivalents of reactants and reagents required for a chemical reaction, directly influencing reaction yield and purity.

-

Compound Identification: In synthetic chemistry, confirming the molecular weight of a product is a primary step in verifying that the target molecule has been successfully synthesized.[5]

-

Purity Assessment: Techniques like LC-MS use molecular weight to identify the main product and distinguish it from impurities, starting materials, or side products.

-

Regulatory Submission: For pharmaceutical development, accurate molecular characterization, including molecular weight, is a non-negotiable requirement for submissions to regulatory bodies like the FDA.

Conclusion

The molecular weight of this compound is a defining characteristic derived directly from its molecular formula, C₁₅H₂₆N₂O₄. Its calculated average molecular weight of 298.38 g/mol is the cornerstone for all macroscopic chemical manipulations. For structural confirmation and purity analysis, the verification of its monoisotopic mass via techniques such as high-resolution mass spectrometry is the industry standard. A thorough understanding and application of this fundamental parameter are indispensable for achieving reproducible, high-quality results in chemical research and drug development.

References

- Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination.

- Gronheid, R., et al. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science.

- Impact Analytical. Molecular Weight Determination.

- Gronheid, R., et al. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. National Center for Biotechnology Information.

- PubChem. 1-Boc-4-AP.

- ACS Publications. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters.

- PubChem. 4-Amino-1-Boc-piperidine.

- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

- NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.

- PubChem. tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate.

- Wikipedia. 1-Boc-4-AP.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Huzhou Haochuang Pharmaceutical Technology Co., Ltd. 1-boc-piperidine-4-carboxylic acid.

Sources

1-Boc-4-(morpholine-4-carbonyl)piperidine chemical properties

An In-depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Properties, Synthesis, and Applications

Introduction

tert-Butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate, commonly referred to as this compound, is a synthetically valuable bifunctional molecule. It serves as a versatile building block in medicinal chemistry and drug discovery. Its structure is characterized by a piperidine core functionalized at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a stable morpholine amide.

The Boc group provides a crucial element of control, allowing for the masking of the piperidine nitrogen's reactivity, which can be selectively removed under acidic conditions for subsequent elaboration. The morpholine amide moiety at the C4 position often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, to parent molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and practical applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While comprehensive experimental data is not widely published, a profile can be constructed from vendor information and predictive modeling based on its constituent functional groups.

| Property | Value | Source |

| CAS Number | 757949-39-6 | [1] |

| Molecular Formula | C₁₅H₂₆N₂O₄ | Calculated |

| Molecular Weight | 298.38 g/mol | Calculated |

| Appearance | White to off-white solid (Expected) | Inferred |

| Storage Temperature | 2-8°C | [1] |

| Predicted pKa | -0.87 ± 0.20 | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.4-1.5 ppm. The protons of the piperidine and morpholine rings would appear as complex multiplets in the δ 1.6-4.2 ppm region. Specifically, the piperidine protons adjacent to the nitrogen (C2-H, C6-H) are expected to be broad and located around δ 2.9-4.2 ppm, while the morpholine protons would typically appear as two distinct multiplets around δ 3.5-3.7 ppm.

-

¹³C NMR: The carbon spectrum would be distinguished by several key signals: the carbamate carbonyl (Boc C=O) around δ 155 ppm, the amide carbonyl around δ 170-175 ppm, and the quaternary carbon of the Boc group near δ 80 ppm. The distinct carbons of the piperidine and morpholine rings would populate the δ 25-70 ppm region.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would prominently feature two strong carbonyl (C=O) stretching bands. The carbamate carbonyl is expected around 1690 cm⁻¹, while the tertiary amide carbonyl should appear at a lower wavenumber, typically 1630-1650 cm⁻¹. Additional significant peaks would include C-H stretching bands around 2850-3000 cm⁻¹ and C-N and C-O stretching in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would show a strong protonated molecular ion [M+H]⁺ at m/z 299. A common and diagnostic fragmentation pattern would be the loss of the Boc group (-100 amu) or isobutylene (-56 amu) from the parent ion.

Synthesis and Purification

The most logical and industrially scalable synthesis of this compound is achieved through a standard amide coupling reaction.

Retrosynthetic Analysis & Strategy

The tertiary amide bond is the key disconnection point. This retrosynthetic approach identifies the two commercially available starting materials: 1-Boc-piperidine-4-carboxylic acid (also known as 1-Boc-isonipecotic acid) and morpholine . The core of the synthesis is the formation of the amide bond, which requires the activation of the carboxylic acid. This is typically accomplished using a variety of peptide coupling reagents to ensure high yield and purity under mild conditions.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions.

Materials:

-

1-Boc-piperidine-4-carboxylic acid (1.0 eq)

-

Morpholine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the internal temperature remains below 10°C.

-

Causality Explanation: HATU is a urea-based coupling agent that rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic pH, which is optimal for the nucleophilic attack by morpholine. The reaction is cooled initially to control the exothermic reaction upon adding the coupling agent.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Self-Validation Insight: The water washes remove the bulk of the DMF. The NaHCO₃ wash is critical to remove any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal nature of its functional groups. The amide is highly stable, while the Boc group is designed for facile removal.

Primary Reaction: Boc Group Deprotection

The most important reaction of this molecule is the acid-catalyzed cleavage of the Boc protecting group to liberate the secondary amine of the piperidine ring. This unmasked nitrogen serves as a nucleophilic handle for introducing further molecular complexity.

Protocol: TFA-Mediated Deprotection

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq), typically as a 25-50% solution in DCM, at 0°C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting product is the trifluoroacetate salt of the deprotected piperidine. It can be converted to the free base by dissolving the residue in DCM and washing with a base like saturated NaHCO₃ or by passing it through a basic ion-exchange resin.

Reactivity and Application Pathway

The deprotected intermediate is a cornerstone for building diverse chemical libraries, particularly in the synthesis of pharmacologically active agents where a piperidine core is desired.

Caption: Key deprotection reaction and subsequent functionalization pathways.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This specific building block is valuable for several reasons:

-

Scaffold for SAR: The free piperidine nitrogen, after deprotection, allows for the systematic introduction of various substituents (N-alkylation, N-arylation, etc.). This is a fundamental strategy in exploring Structure-Activity Relationships (SAR) to optimize drug candidates for potency and selectivity.[2]

-

Precursor to Bioactive Molecules: Piperidine-based structures are common in antagonists for receptors like CCR5 (an anti-HIV target) and in compounds targeting the central nervous system.[2][3] The morpholine amide can act as a key hydrogen bond acceptor and improve pharmacokinetic properties.

-

Fentanyl Analog Synthesis: While heavily regulated, related N-Boc-4-substituted piperidines are known precursors in the synthesis of fentanyl and its analogs, where the piperidine nitrogen is eventually alkylated with a phenethyl group.[3][4][5]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended by suppliers (2-8°C).[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for intended reactions like Boc deprotection).[8]

Conclusion

This compound is a highly functional and synthetically tractable building block. Its key features—a stable morpholine amide for influencing physicochemical properties and a strategically placed, acid-labile Boc protecting group—make it an asset for constructing complex molecules. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, reactivity, and handling provides a reliable foundation for its effective use in the development of novel chemical entities.

References

- Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Method for synthesizing 1-boc-4-aminopiperidine (CN104628627A).

- Preparation method for 1-N-BOC-4-acetyl piperidine (CN102775343A).

- Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.Generic SDS Source. [Link]

- 1-Boc-piperidine-4-carboxaldehyde Spectra.SpectraBase. [Link]

- 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291.PubChem. [Link]

- 1-Boc-4-AP.Wikipedia. [Link]

- 1-boc-4-morpholinopiperdine | CAS#:125541-20-0.Chemsrc. [Link]

- 1-Boc-4-AP | C16H24N2O2 | CID 1491502.PubChem. [Link]

- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine.Policija. [Link]

- 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2.Claire Global. [Link]

- 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572.PubChem. [Link]

- 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR].SpectraBase. [Link]

- 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1.iChemical. [Link]

- 1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE CAS 288573-56-8.Claire Global. [Link]

- This compound.Clentran. [Link]

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.PubMed. [Link]

- 1-N-Boc-4-(Phenylamino)piperidine.Chongqing Chemdad Co., Ltd. [Link]

- 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817.PubChem. [Link]

- Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.Federal Register. [Link]

Sources

- 1. This compound CAS#: 757949-39-6 [m.chemicalbook.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Boc-4-(morpholine-4-carbonyl)piperidine

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Boc-4-(morpholine-4-carbonyl)piperidine, a key building block in medicinal chemistry. This document offers a detailed theoretical prediction of the chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. Furthermore, it outlines a robust, step-by-step protocol for the acquisition of high-quality NMR data for this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation and characterization of complex organic molecules.

Introduction: The Structural Significance of this compound and the Role of NMR

This compound is a bifunctional molecule of significant interest in the synthesis of pharmacologically active compounds. Its rigid piperidine core, protected by a tert-butyloxycarbonyl (Boc) group, and the appended morpholine-carboxamide moiety offer multiple points for chemical modification, making it a versatile scaffold in drug discovery.

The unambiguous determination of its chemical structure is paramount for its application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[1][2] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the complete structural assignment and conformational analysis of the molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a virtual roadmap for its characterization.

Predicted ¹H and ¹³C NMR Spectral Analysis

The predicted NMR spectra of this compound are based on the additive effects of its constituent chemical moieties: the N-Boc-piperidine ring and the N-acylmorpholine. The chemical shifts are influenced by inductive effects, steric hindrance, and the conformational rigidity of the ring systems.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit a series of distinct multiplets corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) and their justifications are presented below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Boc Group | ||||

| -C(CH₃)₃ | ~ 1.45 | s | - | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a region typical for Boc protecting groups.[3] |

| Piperidine Ring | ||||

| H-2ax, H-6ax | ~ 2.80 - 3.00 | m | - | These axial protons are deshielded by the adjacent nitrogen of the Boc group and are expected to appear as a complex multiplet. |

| H-2eq, H-6eq | ~ 4.00 - 4.20 | m | - | The equatorial protons are further deshielded due to the anisotropic effect of the carbonyl group of the Boc moiety and will appear as a broad multiplet further downfield. |

| H-3ax, H-5ax | ~ 1.60 - 1.80 | m | - | These axial protons are in a typical aliphatic region and will likely overlap with other signals. |

| H-3eq, H-5eq | ~ 1.80 - 2.00 | m | - | The equatorial protons are slightly deshielded compared to their axial counterparts. |

| H-4 | ~ 2.50 - 2.70 | tt | J ≈ 11.5, 3.5 Hz | This methine proton is coupled to the adjacent axial and equatorial protons of the piperidine ring, resulting in a triplet of triplets. Its chemical shift is influenced by the adjacent carbonyl group. |

| Morpholine Ring | ||||

| H-8, H-12 | ~ 3.40 - 3.60 | m | - | Protons on the carbons adjacent to the amide nitrogen are expected to be deshielded and appear as a multiplet. |

| H-9, H-11 | ~ 3.60 - 3.80 | m | - | Protons on the carbons adjacent to the oxygen atom are the most deshielded in the morpholine ring due to the electronegativity of oxygen. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Boc Group | ||

| -C (CH₃)₃ | ~ 80.0 | The quaternary carbon of the Boc group appears in a characteristic downfield region.[3] |

| -C(C H₃)₃ | ~ 28.5 | The three equivalent methyl carbons of the Boc group are expected to give a strong signal in the aliphatic region.[3] |

| C =O (Boc) | ~ 155.0 | The carbonyl carbon of the carbamate is significantly deshielded. |

| Piperidine Ring | ||

| C-2, C-6 | ~ 44.0 | These carbons are adjacent to the nitrogen atom and are deshielded accordingly. |

| C-3, C-5 | ~ 29.0 | These carbons are in a typical alkane region. |

| C-4 | ~ 42.0 | The methine carbon is deshielded by the attached carbonyl group. |

| Morpholine Ring | ||

| C-8, C-12 | ~ 46.0 | Carbons adjacent to the amide nitrogen are deshielded. |

| C-9, C-11 | ~ 67.0 | Carbons adjacent to the oxygen atom are significantly deshielded. |

| C =O (Amide) | ~ 170.0 | The amide carbonyl carbon is expected to be the most deshielded carbon in the molecule. |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following is a detailed, field-proven protocol for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.

-

Transfer to NMR Tube: Use a clean, high-quality 5 mm NMR tube. Transfer the solution to the tube, ensuring a sample height of at least 4 cm.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, for routine analysis, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value.

-

Integration: For the ¹H spectrum, integrate all signals and normalize to a known number of protons (e.g., the 9 protons of the Boc group).

Figure 1: Experimental workflow for NMR data acquisition and processing.

Structural Confirmation with 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are indispensable.[5]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would confirm the connectivity within the piperidine and morpholine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the straightforward assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like the carbonyls and the Boc C(CH₃)₃) and for piecing together the molecular fragments. For instance, a correlation between the piperidine H-4 and the amide carbonyl carbon would confirm the connectivity at this position.

Figure 2: Molecular structure with key functional groups highlighted.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of considerable interest in synthetic and medicinal chemistry. The provided spectral data, based on established principles and analogous compounds, serves as a reliable reference for researchers. The outlined experimental protocol offers a robust methodology for acquiring high-quality NMR data, which is essential for accurate structural verification. The application of 1D and 2D NMR techniques, as described, will enable the unambiguous structural elucidation of this and related compounds, thereby ensuring the integrity of subsequent research and development efforts.

References

- Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes.

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- The Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1.

- Pharmaffiliates. (2025, July 5). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.

- SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine.

- eRepository @ Seton Hall. (2023, May 20). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.

- Royal Society of Chemistry. (2023, November 29). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 49.

- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.

- SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

Sources

- 1. tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate | 2901059-19-4 [sigmaaldrich.com]

- 2. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Synthesis, Applications, and Supplier Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholine-Piperidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, prevalent in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to confer drug-like characteristics.[1][2] When coupled with a morpholine moiety, another privileged heterocycle known for enhancing metabolic stability and aqueous solubility, the resulting 1-Boc-4-(morpholine-4-carbonyl)piperidine emerges as a highly valuable and versatile building block. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle, enabling chemists to perform selective modifications on the piperidine nitrogen, a critical step in the multi-step synthesis of complex drug candidates.[3]

This guide provides a comprehensive technical overview of this compound, detailing a robust synthesis protocol, exploring its critical applications in the development of targeted therapeutics such as kinase inhibitors and GPCR modulators, and offering a comparative analysis of commercial suppliers to aid in sourcing this key intermediate.

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of a standard and widely utilized amide bond formation reaction in organic chemistry. The process involves the coupling of two key fragments: 1-Boc-piperidine-4-carboxylic acid and morpholine.

Proposed Synthetic Pathway

The most common and efficient method for the synthesis of this compound is through an amide coupling reaction. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for amide bond formation using EDC and HOBt.[4][5]

Materials:

-

1-Boc-piperidine-4-carboxylic acid (1 equivalent)

-

Morpholine (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

-

Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 1-Boc-piperidine-4-carboxylic acid in DCM, add EDC, HOBt, and DIPEA.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

-

Add morpholine to the reaction mixture and continue stirring at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Reaction Mechanism: The Role of Coupling Agents

The amide bond formation is not a spontaneous reaction and requires the activation of the carboxylic acid. In this protocol, EDC and HOBt are used for this purpose.

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted by HOBt into a more stable active ester. The active ester is less prone to side reactions and efficiently reacts with morpholine to form the desired amide bond, regenerating HOBt in the process. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid generated during the reaction.

Applications in Drug Development

The this compound scaffold is a key structural motif in a variety of biologically active molecules, particularly in the development of kinase inhibitors and GPCR modulators.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The morpholine group in many kinase inhibitors is known to interact with the hinge region of the kinase domain, a critical interaction for potent inhibition. The piperidine scaffold serves as a versatile linker to which other pharmacophoric elements can be attached to target other regions of the ATP-binding pocket.

While a specific, publicly disclosed kinase inhibitor containing the exact this compound fragment is not readily identifiable, numerous patents and research articles describe the use of analogous structures in the synthesis of inhibitors for various kinases, such as mTOR and PI3K.[7][8] The general strategy involves the deprotection of the Boc group to liberate the piperidine nitrogen, which can then be further functionalized.

Sources

- 1. klamar-reagent.com [klamar-reagent.com]

- 2. eMolecules this compound | 757949-39-6 | MFCD07776587 | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Moiety: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its ubiquitous presence in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive exploration of the multifaceted role of the morpholine moiety in contemporary drug design. We will delve into its fundamental physicochemical attributes, explore its strategic application in optimizing pharmacokinetic profiles, and present detailed experimental protocols for its synthesis and evaluation. Through illustrative case studies and mechanistic insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the morpholine motif in their quest for novel therapeutics.

The Rationale for Morpholine's Privileged Status in Medicinal Chemistry

The enduring prevalence of the morpholine ring in drug molecules is not coincidental; it is a direct consequence of a unique confluence of physicochemical properties that address many of the challenges encountered during drug development.[1]

Physicochemical Advantages: A Comparative Analysis

The substitution of a methylene group in piperidine or a nitrogen atom in piperazine with an oxygen atom in morpholine imparts significant and often advantageous alterations to the molecule's properties. The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen, influencing its pKa and, consequently, its ionization state at physiological pH.[2] This seemingly subtle change has profound implications for a drug candidate's solubility, permeability, and potential for off-target interactions.

| Property | Morpholine | Piperidine | Piperazine | Rationale for Advantage in Drug Design |

| pKa | ~8.4 - 8.7[3] | ~11.2 | pKa1 ~9.7, pKa2 ~5.6[4] | Morpholine's pKa is closer to physiological pH (7.4), allowing for a favorable balance between the charged (hydrophilic) and uncharged (lipophilic) forms. This can enhance aqueous solubility without drastically increasing basicity, which can be associated with hERG toxicity.[2] |

| Aqueous Solubility | High | Moderate | High | The ether oxygen in morpholine can act as a hydrogen bond acceptor, improving interactions with water and enhancing solubility, a critical factor for oral bioavailability.[5] |

| Lipophilicity (LogP) | Low | Moderate | Low | The introduction of the polar oxygen atom generally lowers the lipophilicity compared to piperidine, which can be beneficial for reducing metabolic liabilities and improving the overall ADME profile. |

| Metabolic Stability | Generally High | Prone to Oxidation | Can be Metabolically Labile | The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, often leading to improved metabolic stability.[2] |

The Morpholine Moiety as a Bioisostere

In drug design, the concept of bioisosterism—the substitution of one group with another that retains similar biological activity—is a powerful tool for lead optimization. The morpholine ring is frequently employed as a bioisostere for other cyclic amines like piperidine and piperazine.[3] This substitution can be strategically used to:

-

Modulate Basicity: As highlighted in the table above, replacing a more basic piperidine with a less basic morpholine can mitigate potential cardiotoxicity associated with hERG channel inhibition.

-

Improve Metabolic Stability: Swapping a metabolically vulnerable piperidine for a more robust morpholine can increase the drug's half-life and reduce the formation of potentially toxic metabolites.

-

Enhance Solubility: The introduction of the polar ether linkage can improve the aqueous solubility of a lead compound, which is often a significant hurdle in drug development.

Strategic Applications of the Morpholine Moiety in Drug Design

The incorporation of a morpholine ring is a deliberate and strategic decision aimed at addressing specific challenges in the drug discovery pipeline. Its role extends beyond that of a simple solubilizing group; it can actively participate in target binding and significantly influence the overall pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug.

Enhancing Pharmacokinetic Properties (ADME)

A drug's success is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The morpholine moiety can positively impact each of these parameters:

-

Absorption and Bioavailability: By improving aqueous solubility, the morpholine ring can enhance the dissolution of a drug in the gastrointestinal tract, a prerequisite for oral absorption. The antibiotic Linezolid , for example, exhibits excellent oral bioavailability, in part due to the favorable physicochemical properties conferred by its morpholine substituent.[6][7]

-

Distribution: The balanced hydrophilic-lipophilic nature of morpholine can facilitate a drug's distribution to its target tissues. In the realm of central nervous system (CNS) drug discovery, the morpholine moiety is often incorporated to improve a compound's ability to cross the blood-brain barrier (BBB).[8]

-

Metabolism: As previously discussed, the inherent stability of the morpholine ring can protect a drug from rapid metabolic degradation, leading to a longer duration of action.[2]

-

Excretion: The improved solubility imparted by the morpholine group can also facilitate the renal clearance of a drug and its metabolites.

Role in Target Binding and Pharmacodynamics

The morpholine ring is not merely a passive carrier; its atoms can directly participate in crucial interactions with the biological target, thereby influencing a drug's potency and selectivity.

-

Hydrogen Bonding: The ether oxygen of the morpholine ring is an effective hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a protein.[9]

-

Hydrophobic Interactions: The methylene groups of the morpholine ring can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

-

Conformational Rigidity: The chair-like conformation of the morpholine ring can help to pre-organize the substituents on a drug molecule in an optimal orientation for binding to its target, reducing the entropic penalty of binding.

Experimental Protocols for the Synthesis and Evaluation of Morpholine-Containing Compounds

The successful integration of the morpholine moiety into a drug candidate relies on robust synthetic methodologies and reliable analytical techniques for evaluating its impact on the molecule's properties.

Synthesis of N-Aryl Morpholines: Key Methodologies

The formation of the C-N bond between an aryl group and the morpholine nitrogen is a common and critical transformation in the synthesis of many pharmaceuticals. Two of the most powerful and widely used methods are the Buchwald-Hartwig amination and the Ullmann condensation.

3.1.1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and mild reaction conditions.[10]

Experimental Protocol: Synthesis of 4-(4-methylphenyl)morpholine

-

Reagent Preparation: In a nitrogen-purged glovebox, add to a reaction vial:

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

4-Bromotoluene (1.0 equivalent)

-

Morpholine (1.2 equivalents)

-

Anhydrous toluene (to achieve a 0.5 M concentration of the aryl halide)

-

-

Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.[11][12]

3.1.2. Ullmann Condensation

This copper-catalyzed reaction is a classical method for the formation of C-N bonds and is particularly useful for large-scale syntheses.[13]

Experimental Protocol: Synthesis of N-phenylmorpholine

-

Reagent Preparation: To a round-bottom flask, add:

-

Iodobenzene (1.0 equivalent)

-

Morpholine (2.0 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Copper(I) iodide (CuI, 10 mol%)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Reaction Setup: Equip the flask with a reflux condenser and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by column chromatography to yield N-phenylmorpholine.[14]

Workflow for Assessing Metabolic Stability

Evaluating the metabolic stability of a new chemical entity (NCE) is a critical step in early drug discovery. The in vitro liver microsomal stability assay is a widely used method to predict in vivo hepatic clearance.

Experimental Workflow: In Vitro Liver Microsomal Stability Assay

Caption: Workflow for assessing metabolic stability using a liver microsomal assay.

Protocol for Evaluating Blood-Brain Barrier Permeability

For CNS drug candidates, the ability to cross the blood-brain barrier is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB permeability.[15][16]

Experimental Protocol: PAMPA-BBB Assay

-

Prepare Donor Plate:

-

Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., a mixture of porcine brain lipid in dodecane).

-

Add the test compounds (dissolved in a buffer at pH 7.4) to the wells of the donor plate.

-

-

Prepare Acceptor Plate:

-

Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

-

-

Assemble the PAMPA "Sandwich":

-

Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

-

-

Incubation:

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Analysis:

-

After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

-

Calculate Permeability:

-

The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.

-

Case Studies: Morpholine in FDA-Approved Drugs

The successful application of the morpholine moiety is best illustrated by examining its role in several marketed drugs across different therapeutic areas.

Linezolid (Zyvox): An Oxazolidinone Antibiotic

Linezolid is a crucial antibiotic for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

Role of Morpholine: The morpholine ring in Linezolid is critical for its pharmacokinetic profile. It contributes to the drug's high oral bioavailability and metabolic stability. The morpholine nitrogen is oxidized to inactive metabolites, which is a primary route of clearance.[6]

-

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This is a unique mechanism of action that circumvents resistance to other protein synthesis inhibitors.[7][17][18]

Gefitinib (Iressa): An EGFR Inhibitor for Cancer Therapy

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) patients with specific mutations in the epidermal growth factor receptor (EGFR).[19]

-

Role of Morpholine: The morpholinopropoxy side chain of Gefitinib enhances its solubility and contributes to its favorable pharmacokinetic properties. The morpholine nitrogen provides a basic handle that can be protonated, improving aqueous solubility.[20]

-

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity. This blocks downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, that are crucial for tumor cell proliferation and survival.[5][20][21]

Reboxetine (Edronax): A Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[22]

-

Role of Morpholine: The morpholine ring is a core structural component of Reboxetine and is essential for its interaction with the norepinephrine transporter (NET). The stereochemistry of the substituents on the morpholine ring is crucial for its selective binding.[23][24]

-

Mechanism of Action: By blocking the reuptake of norepinephrine from the synaptic cleft, Reboxetine increases the concentration of this neurotransmitter in the brain, which is believed to be responsible for its antidepressant effects.[25][26]

The Morpholine Moiety as a Modulator of Signaling Pathways: The PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[27][28] Numerous inhibitors targeting this pathway incorporate a morpholine moiety.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing drugs.

In many PI3K/mTOR inhibitors, the morpholine ring plays a crucial role in binding to the hinge region of the kinase domain. The oxygen atom can form a key hydrogen bond with the backbone amide of a valine residue, a common interaction motif for kinase inhibitors.[29][30] This interaction helps to anchor the inhibitor in the ATP-binding pocket, leading to potent and often selective inhibition.

Future Perspectives and Conclusion

The morpholine moiety will undoubtedly continue to be a valuable building block in the medicinal chemist's toolbox. Its favorable physicochemical properties and proven track record in successful drug development ensure its continued application in the design of novel therapeutics. Future research will likely focus on the development of novel, more complex morpholine scaffolds and the exploration of their utility in targeting new and challenging biological targets. The strategic incorporation of the morpholine ring, guided by a thorough understanding of its properties and potential interactions, will remain a key strategy for optimizing the drug-like properties of the next generation of medicines.

References

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- StatPearls. (2024, March 1). Linezolid. NCBI Bookshelf.

- Diekema, D. J., & Jones, R. N. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 641-642.

- Wikipedia. (n.d.). Linezolid.

- Patsnap Synapse. (2024, July 17).

- Wilde, M. I., & Benfield, P. (1998). Reboxetine (Edronax). CNS Drugs, 9(5), 411-422.

- Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Part_2), 4226s-4228s.

- Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor.

- Patsnap Synapse. (2024, June 15).

- BenchChem. (2025). Gefitinib: A Comprehensive Technical Guide to its Chemical Structure, Mechanism of Action, and Therapeutic Targeting of EGFR.

- Bionity. (n.d.). Reboxetine.

- Zhang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 325-337.

- Wong, E. H., & Ruggiero, A. M. (1998). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.

- Drugs.com. (n.d.).

- BenchChem. (2025). Morpholine vs.

- Ghafouri, R. R., et al. (2016). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC, 2016, 21(16): 3354–3377.

- Bouali Sina Chemical Company. (2025, November 26). Morpholine | 6 Advantages and Disadvantages of Using.

- Zhang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

- Wikipedia. (n.d.). Gefitinib.

- Shavva, A.G., et al. (2021).

- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit.

- El-Sayed, M. A. A., et al. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Bioorganic Chemistry, 128, 106093.

- TCI Chemicals. (n.d.).

- Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857-3860.

- Tsinman, K., et al. (2011). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. PMC, 13(2): 345–367.

- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.

- World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.

- BioAssay Systems. (n.d.). PMBBB.

- Wikipedia. (n.d.).

- Grushin, V. V., & Alper, H. (1999). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 18(25), 5278-5289.

- ResearchGate. (2024, August 2). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- ResearchGate. (2024, April 19). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors.

- Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.

- ResearchGate. (n.d.).

- PMC. (n.d.).

- Montclair State University. (2021, January).

- Wikipedia. (n.d.).

- PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.

- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- PubMed. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- University of Regina. (n.d.).

- Preprints.org. (2023, December 25).

- ResearchGate. (n.d.). pKa values of common substituted piperazines.

- GenScript. (n.d.).

- SciSpace. (n.d.).

- ResearchGate. (n.d.).

- Khan Academy. (n.d.).

Sources

- 1. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 2. researchgate.net [researchgate.net]

- 3. researchwith.montclair.edu [researchwith.montclair.edu]

- 4. preprints.org [preprints.org]

- 5. cancerquest.org [cancerquest.org]

- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 8. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 9. rroij.com [rroij.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]

- 12. rsc.org [rsc.org]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit [clinisciences.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Linezolid - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Gefitinib - Wikipedia [en.wikipedia.org]

- 22. [Reboxetine (Edronax)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 24. What is Reboxetine Mesilate used for? [synapse.patsnap.com]

- 25. Reboxetine [bionity.com]

- 26. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

The Art of Amine Protection: An In-depth Technical Guide to Boc Protecting Group Chemistry

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is the bedrock of successful organic synthesis. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a titan for its robustness, reliability, and versatility in masking the nucleophilicity of amines. This guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles to field-proven protocols and troubleshooting, designed to empower scientists in their synthetic endeavors.

The Rationale for Protection: Why the Boc Group is a Staple in Synthesis

Amines are fundamental building blocks in a vast array of pharmaceuticals and complex organic molecules. However, their inherent nucleophilicity and basicity can lead to undesirable side reactions in multi-step syntheses.[1][2] Protecting groups act as temporary shields, reversibly converting a reactive functional group into a less reactive derivative, thereby allowing other chemical transformations to occur selectively elsewhere in the molecule.[2]

The Boc group is one of the most common amine protecting groups in non-peptide chemistry, converting a reactive amine into a stable carbamate.[1][2][3] This stability to a wide range of non-acidic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an invaluable tool.[4][5] Its orthogonality with other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-cleavable Cbz, is a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis (SPPS) and the creation of polyfunctional molecules.[4][6][7][8]

The Chemistry of the Boc Group: A Tale of Sterics and Electronics

The efficacy of the Boc group is rooted in its unique structure. The bulky tert-butyl group sterically hinders the nitrogen, reducing its nucleophilicity. Electronically, the carbonyl group further delocalizes the nitrogen's lone pair, rendering the protected amine significantly less reactive.

The true elegance of the Boc group lies in the lability of the tert-butyl group under acidic conditions. Protonation of the carbonyl oxygen facilitates the cleavage of the C-O bond, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation).[1][4] This cation is then neutralized, typically through elimination to form isobutene gas, while the resulting unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.[3][9][10] This irreversible decomposition into gaseous byproducts provides a strong thermodynamic driving force for the deprotection reaction.

Core Synthetic Protocols: Installation and Cleavage of the Boc Group

The successful application of Boc chemistry hinges on the mastery of its installation and removal. The following protocols are presented as self-validating systems, with explanations for key experimental choices.

Boc Protection of Amines

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3][11] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[4][12]

Experimental Protocol: General Procedure for Boc Protection

-

Dissolution: Dissolve the amine substrate in a suitable solvent. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a biphasic mixture of water and an organic solvent.[13] For zwitterionic substrates like amino acids, which may have poor solubility in organic solvents, aqueous conditions with a base are often employed.[14][15][16]

-

Reagent Addition: Add 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Base Addition (Optional but Recommended): While the reaction can proceed without a base, the use of a base is common to neutralize the acidic byproducts and drive the reaction to completion.[4][14] Common choices include triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[3][13] DMAP is often used in catalytic amounts and can significantly accelerate the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, the work-up procedure typically involves an aqueous wash to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the Boc-protected amine.

Causality in Experimental Choices:

-

Solvent: The choice of solvent is dictated by the solubility of the amine substrate. For non-polar amines, aprotic organic solvents are ideal. For polar or zwitterionic compounds, aqueous or biphasic systems are necessary.

-

Base: The use of a base like TEA or NaOH neutralizes the tert-butoxycarboxylic acid formed as a byproduct, preventing the potential for side reactions or protonation of the starting amine, which would render it non-nucleophilic.

Diagram: Boc Protection Workflow

The mechanism of amine protection using Boc anhydride.

Boc Deprotection